3,5,7-Trimethyl-1,3-benzoxazole-2(3H)-thione
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Overview
Description
3,5,7-Trimethyl-1,3-benzoxazole-2(3H)-thione is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,5,7-trimethyl-2-aminophenol with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-1,3-benzoxazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
3,5,7-Trimethyl-1,3-benzoxazole-2(3H)-thione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyl-1,3-benzoxazole-2(3H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects can be mediated through pathways involving oxidative stress, apoptosis, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family.
2-Mercaptobenzoxazole: A similar compound with a thiol group instead of a thione group.
3,5-Dimethylbenzoxazole: A related compound with fewer methyl groups.
Uniqueness
3,5,7-Trimethyl-1,3-benzoxazole-2(3H)-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a thione group can enhance its lipophilicity and ability to interact with biological targets.
Properties
CAS No. |
89227-89-4 |
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Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
3,5,7-trimethyl-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C10H11NOS/c1-6-4-7(2)9-8(5-6)11(3)10(13)12-9/h4-5H,1-3H3 |
InChI Key |
AKZMBBQVFWVDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=S)O2)C)C |
Origin of Product |
United States |
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